molecular formula C9H8N2O4S B6160589 methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate CAS No. 945388-28-3

methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate

Cat. No.: B6160589
CAS No.: 945388-28-3
M. Wt: 240.2
InChI Key:
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Description

Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate, or Methylbenzothiadiazine-7-carboxylate (MBTD-7-C), is a synthetic compound that has been studied for its potential applications in a variety of scientific research contexts. MBTD-7-C has been used for its ability to interact with certain proteins and enzymes, as well as to affect the biochemical and physiological functions of cells.

Mechanism of Action

Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate has been shown to interact with certain proteins and enzymes, as well as to affect the biochemical and physiological functions of cells. The compound is thought to interact with certain amino acid residues, such as cysteine, histidine, and tryptophan, which can result in the inhibition of enzyme activity or the activation of protein-protein interactions. It has also been shown to interact with certain lipids, which can affect the membrane potential of cells and alter the activity of membrane-bound enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases, phosphatases, and phosphodiesterases. It has also been shown to modulate the activity of certain proteins, such as transcription factors and kinases. In addition, this compound has been shown to affect the membrane potential of cells, which can alter the activity of membrane-bound enzymes.

Advantages and Limitations for Lab Experiments

The use of methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate in lab experiments has several advantages. It is a readily available compound that can be synthesized in a short amount of time. It is also relatively stable and can be stored for extended periods of time. Additionally, this compound is relatively non-toxic and can be used in a variety of different experimental contexts.
However, there are also some limitations to the use of this compound in lab experiments. It is a synthetic compound, and its effects may not be the same as those of natural compounds. Additionally, the compound is relatively small and may not be able to interact with larger proteins or enzymes. Finally, the compound may not be able to interact with certain amino acid residues, which can limit its effectiveness in certain experiments.

Future Directions

The potential applications of methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate are still being explored. Possible future directions include the development of new synthetic compounds based on the structure of this compound, the study of its effects on other proteins and enzymes, and the use of this compound to identify novel drug targets. Additionally, this compound could be used to study the biochemical and physiological effects of certain drugs, as well as to study the structure and function of proteins. Finally, this compound could be used to study the effects of environmental pollutants on cells and tissues.

Synthesis Methods

Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate is synthesized through a two-step process. The first step involves the reaction of 4-chloro-1,1-dioxo-2,4-benzothiadiazine-7-carboxylic acid (CDBT-7-C) and methyl iodide in a solvent such as acetonitrile or dimethylformamide. The second step involves the reaction of the resulting product with sodium hydroxide in a solvent such as ethanol or methanol. The reaction yields this compound as the final product.

Scientific Research Applications

Methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate has been studied for its potential applications in a variety of scientific research contexts. It has been used in the study of protein-protein interactions, enzyme-substrate interactions, and the biochemical and physiological effects of certain drugs. It has also been used to study the structure and function of proteins, as well as to identify novel drug targets.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate involves the reaction of 2-aminobenzenesulfonamide with ethyl chloroformate to form ethyl 2-(chlorocarbonyl)benzenesulfonate. This intermediate is then reacted with sodium azide to form ethyl 2-azido-1-(sulfamoyl)benzenesulfonate. The final step involves the reduction of the azide group to an amine using hydrogen gas and palladium on carbon, followed by esterification with methanol and sulfuric acid to form the desired product.", "Starting Materials": [ "2-aminobenzenesulfonamide", "ethyl chloroformate", "sodium azide", "methanol", "sulfuric acid", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: React 2-aminobenzenesulfonamide with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-(chlorocarbonyl)benzenesulfonate.", "Step 2: React ethyl 2-(chlorocarbonyl)benzenesulfonate with sodium azide in DMF to form ethyl 2-azido-1-(sulfamoyl)benzenesulfonate.", "Step 3: Reduce the azide group to an amine using hydrogen gas and palladium on carbon as a catalyst.", "Step 4: Esterify the amine with methanol and sulfuric acid to form methyl 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylate." ] }

945388-28-3

Molecular Formula

C9H8N2O4S

Molecular Weight

240.2

Purity

95

Origin of Product

United States

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